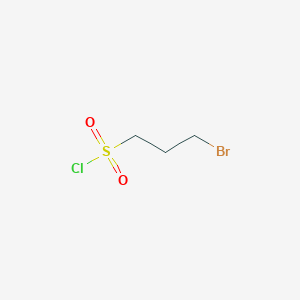

Cloruro de 3-bromo-1-propanosulfonilo

Descripción general

Descripción

3-Bromopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₆BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The compound is characterized by its bromine and sulfonyl chloride functional groups, which make it highly reactive and useful in various chemical transformations .

Aplicaciones Científicas De Investigación

3-Bromopropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

Mode of Action

3-Bromo-1-propanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as amines or alcohols, in a substitution reaction to form sulfonamides or sulfonate esters, respectively . The bromine atom in the compound may also participate in reactions, potentially acting as a leaving group in nucleophilic substitution reactions.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (2215 g/mol) and LogP (242), suggest that it may have reasonable bioavailability .

Action Environment

The action of 3-Bromo-1-propanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect the compound’s reactivity. Additionally, factors such as pH and temperature can influence the rate and outcome of its reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which is then converted to the final product .

Industrial Production Methods

In industrial settings, the production of 3-Bromopropane-1-sulfonyl chloride typically involves the continuous flow of reactants through a reactor. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloropropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

1-Propanesulfonyl chloride: Lacks the bromine atom, making it less reactive.

3-Bromo-1-propanol: Contains a hydroxyl group instead of a sulfonyl chloride group.

Uniqueness

3-Bromopropane-1-sulfonyl chloride is unique due to its combination of bromine and sulfonyl chloride functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of sulfonamides and sulfonate esters, as well as in the modification of biomolecules .

Actividad Biológica

3-Bromopropane-1-sulfonyl chloride (CAS No. 89123-01-3) is a sulfonyl chloride derivative that exhibits significant biological activity, particularly in the fields of microbiology and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

3-Bromopropane-1-sulfonyl chloride is characterized by the presence of a bromine atom attached to a propanesulfonyl moiety. The structure can be represented as follows:

This compound's unique structure allows it to participate in various biochemical reactions, particularly those involving enzyme inhibition.

Target Enzymes

The primary mechanism of action for 3-Bromopropane-1-sulfonyl chloride involves the inhibition of specific enzymes critical for bacterial survival. Notably, it interacts with dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts the folate pathway, leading to reduced bacterial proliferation.

Biochemical Pathways

The inhibition of DHPS by 3-Bromopropane-1-sulfonyl chloride results in:

- Disruption of folic acid synthesis.

- Decreased bacterial DNA synthesis, ultimately inhibiting growth and reproduction .

Antibacterial Properties

Research indicates that 3-Bromopropane-1-sulfonyl chloride possesses antibacterial properties similar to those of traditional sulfonamides. Its effectiveness has been demonstrated against various bacterial strains, including drug-resistant organisms. The minimum inhibitory concentration (MIC) values suggest that it can outperform some conventional antibiotics in specific contexts .

Cellular Effects

In addition to its antibacterial activity, this compound has been shown to induce oxidative stress in cells, activating stress-responsive signaling pathways such as the MAPK pathway. This activation alters gene expression related to antioxidant defenses and cellular metabolism.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3-Bromopropane-1-sulfonyl chloride:

- Antibacterial Efficacy : A study demonstrated that compounds similar to 3-Bromopropane-1-sulfonyl chloride exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5 to 2.0 μg/mL .

- Enzyme Inhibition : Research has confirmed that 3-Bromopropane-1-sulfonyl chloride effectively inhibits DHPS, leading to a marked reduction in folate levels within bacterial cells, which is critical for their growth and replication .

Applications in Research and Industry

3-Bromopropane-1-sulfonyl chloride has various applications:

- Synthesis of Sulfonamides : It serves as a precursor for synthesizing sulfonamide derivatives used in pharmaceuticals.

- Biological Buffering Agent : The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biological experiments .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromopropane-1-sulfonamide | Br-CH₂-CH₂-SO₂-NH₂ | Antibacterial; inhibits DHPS |

| 3-Chloropropane-1-sulfonamide | Cl-CH₂-CH₂-SO₂-NH₂ | Antibacterial; less potent than brominated analog |

| 3-Iodopropane-1-sulfonamide | I-CH₂-CH₂-SO₂-NH₂ | Similar activity; varies by halogen |

Propiedades

IUPAC Name |

3-bromopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHZFZVIDRJWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302458 | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-01-3 | |

| Record name | NSC151044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.